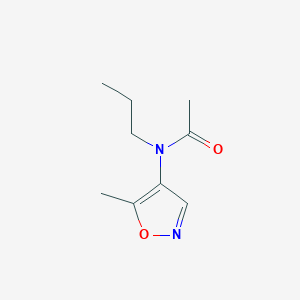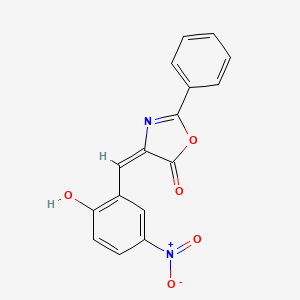
(4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science. This compound features a benzylidene group attached to an oxazole ring, with additional functional groups that contribute to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
(4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene or oxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in various substituted benzylidene or oxazole derivatives.
科学研究应用
(4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
作用机制
The mechanism of action of (4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and hydroxyl groups, play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- (E)-N’-(2-hydroxy-5-nitrobenzylidene)pentanehydrazide
- (S,E)-2-hydroxy-N-(2-hydroxy-5-nitrobenzylidene)propane hydrazide
Uniqueness
(4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct reactivity and potential applications compared to similar compounds. The presence of the oxazole ring and the specific arrangement of functional groups make it a valuable compound for various scientific and industrial purposes.
属性
分子式 |
C16H10N2O5 |
|---|---|
分子量 |
310.26 g/mol |
IUPAC 名称 |
(4E)-4-[(2-hydroxy-5-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10N2O5/c19-14-7-6-12(18(21)22)8-11(14)9-13-16(20)23-15(17-13)10-4-2-1-3-5-10/h1-9,19H/b13-9+ |
InChI 键 |
QIQHRYFDXTWGFB-UKTHLTGXSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)/C(=O)O2 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


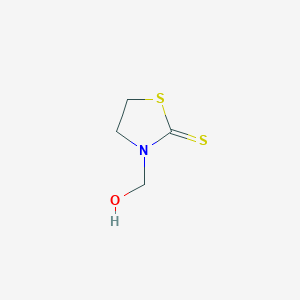
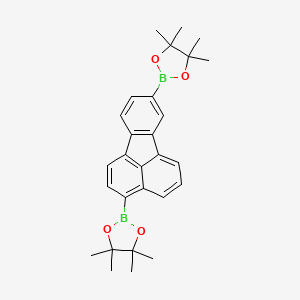

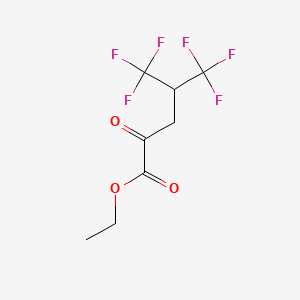
![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-](/img/structure/B12575679.png)
![1-[(5-Methylthiophen-2-yl)methyl]piperidine](/img/structure/B12575683.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester](/img/structure/B12575690.png)
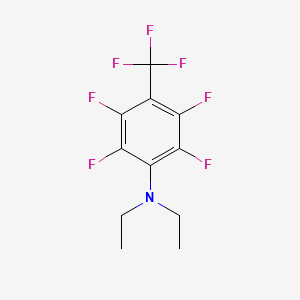
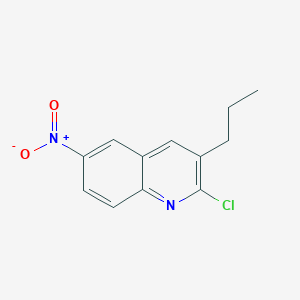

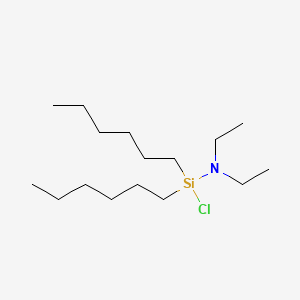
![[1,1'-Biphenyl]-4-carboxylic acid, 2-[3-phenyl-1-(2-phenylethenyl)-2-propen-1-ylidene]hydrazide](/img/structure/B12575718.png)
